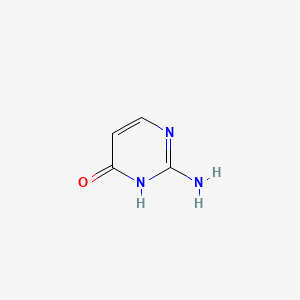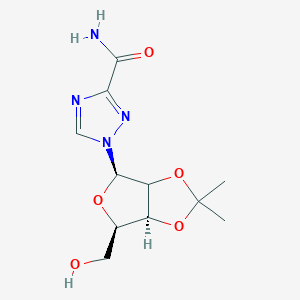
1,2-Di-O-acetyl-3-O-benzyl-4-C-mesylmethyl-5-O-mesyl-D-ribofuranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Di-O-acetyl-3-O-benzyl-4-C-mesylmethyl-5-O-mesyl-D-ribofuranose is a complex carbohydrate derivative. It is categorized under monosaccharides and glycosides and has the molecular formula C19H26O12S2 with a molecular weight of 510.53. This compound is used as an adenosine receptor antagonist in the preparation of locked nucleosides.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Di-O-acetyl-3-O-benzyl-4-C-mesylmethyl-5-O-mesyl-D-ribofuranose involves multiple steps. One of the key steps includes the regioselective 5-O-benzylation followed by acetolysis to afford the furanose intermediate . The reaction conditions typically involve the use of silylated nucleobases and deacetylation processes .
Industrial Production Methods: Industrial production of this compound is carried out under cGMP conditions, ensuring high purity and quality. The production scale can range from kilograms to metric tons, with cleanroom classes ranging from Class 100 to Class 100,000.
Chemical Reactions Analysis
Types of Reactions: 1,2-Di-O-acetyl-3-O-benzyl-4-C-mesylmethyl-5-O-mesyl-D-ribofuranose undergoes various chemical reactions, including:
- Oxidation
- Reduction
- Substitution
Common Reagents and Conditions: Common reagents used in these reactions include silylated nucleobases, acetylating agents, and deacetylating agents . The reaction conditions often involve specific temperature controls and the use of catalysts to ensure regioselectivity and high yields .
Major Products Formed: The major products formed from these reactions are typically benzylated nucleosides and other modified nucleosides .
Scientific Research Applications
1,2-Di-O-acetyl-3-O-benzyl-4-C-mesylmethyl-5-O-mesyl-D-ribofuranose has several scientific research applications:
Mechanism of Action
The compound exerts its effects by acting as an adenosine receptor antagonist. This involves binding to adenosine receptors and inhibiting their activity, which can influence various biological pathways. The molecular targets include specific adenosine receptors, and the pathways involved are related to nucleoside metabolism and signaling.
Comparison with Similar Compounds
Similar Compounds:
- 1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose
- 1,2:4,6-Di-O-benzylidene-alpha-D-glucopyranoside
- 1,6-Di-O-acetyl-2-azido-3,4-di-O-benzyl-2-deoxy-D-glucopyranose
Uniqueness: 1,2-Di-O-acetyl-3-O-benzyl-4-C-mesylmethyl-5-O-mesyl-D-ribofuranose is unique due to its specific structure that includes multiple acetyl and mesyl groups, which contribute to its high reactivity and specificity in nucleoside synthesis.
Properties
CAS No. |
1638766-68-3 |
|---|---|
Molecular Formula |
C₁₉H₂₆O₁₂S₂ |
Molecular Weight |
510.53 |
Synonyms |
1,2-Di-O-acetyl-3-O-benzyl-4-C-methanesulfonoxymethyl-5-O-methanesulfonyl-D-ribofuranose; 1,2-Diacetate-4-C-[[(methylsulfonyl)oxy]methyl]-3-O-(phenylmethyl)-_x000B_D-erythro-pentofuranose 5-Methanesulfonate; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


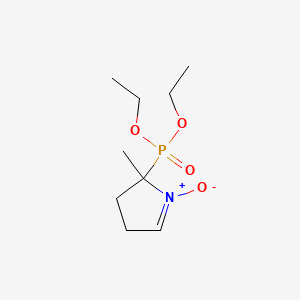
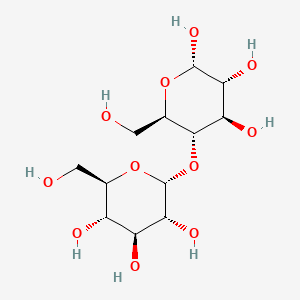
![[R-(R*,R*)]-2-(1-Azabicyclo[2.2.2]oct-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one](/img/structure/B1146176.png)
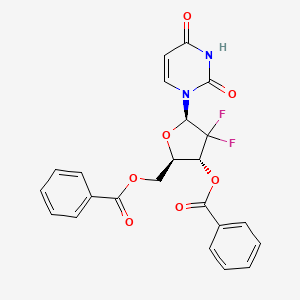
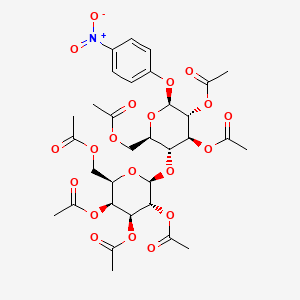
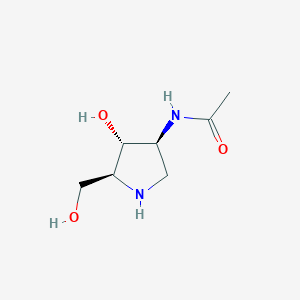

![1-[(4S,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B1146189.png)
